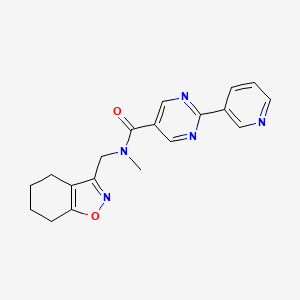![molecular formula C20H23N3O B5658818 N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B5658818.png)
N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide, also known as DBIBA, is a compound that belongs to the class of benzimidazole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mécanisme D'action
The exact mechanism of action of N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide is not fully understood. However, it has been suggested that N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide may exert its anticancer activity by inhibiting the activity of tubulin, a protein that plays a critical role in cell division. Inhibition of tubulin activity can lead to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide has been reported to exhibit low toxicity towards normal cells, indicating its potential as a selective anticancer agent. In addition to its anticancer activity, N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide has also been reported to exhibit antimicrobial and antifungal activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide is its high potency against cancer cells. However, its low solubility in water can make it difficult to use in certain experimental setups. In addition, further studies are needed to fully understand the mechanism of action and potential side effects of N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide.
Orientations Futures
There are several future directions that can be explored in the field of N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide research. One potential direction is the development of novel analogs of N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide with improved solubility and potency. Another direction is the investigation of the potential of N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide as a combination therapy with other anticancer agents. Furthermore, the development of targeted delivery systems for N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide can potentially enhance its efficacy and reduce its toxicity towards normal cells.
Conclusion:
In conclusion, N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide is a promising compound with potential applications in the field of medicinal chemistry, particularly as an anticancer agent. Its high potency and low toxicity towards normal cells make it an attractive candidate for further investigation. However, further studies are needed to fully understand its mechanism of action and potential side effects. The future directions of N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide research are diverse and offer exciting opportunities for the development of novel anticancer agents.
Méthodes De Synthèse
The synthesis of N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide involves the reaction of 2,5-dimethylbenzylamine with 2-bromoethyl acetate in the presence of a base. The resulting intermediate is then reacted with 2-aminobenzimidazole to yield N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide. This method has been reported to yield high purity and yield of N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide.
Applications De Recherche Scientifique
N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide has been studied for its potential applications in medicinal chemistry, particularly as an anticancer agent. Several studies have reported that N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide exhibits potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide has also been reported to induce cell cycle arrest and apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-[2-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-14-8-9-15(2)17(12-14)13-23-19-7-5-4-6-18(19)22-20(23)10-11-21-16(3)24/h4-9,12H,10-11,13H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLGPBLNFTVZGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2CCNC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793851 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl}phthalazin-1(2H)-one](/img/structure/B5658755.png)

![1-(5-{1-[(1-ethyl-1H-benzimidazol-2-yl)methyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5658771.png)
![N~3~-[3-(2-fluorophenyl)propyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5658778.png)

![N'-{(3S*,4R*)-4-isopropyl-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5658785.png)
![(4aS*,7aR*)-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(pyridin-2-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5658787.png)
![N-{(3R*,4S*)-1-[(5-methyl-2-pyrazinyl)carbonyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5658793.png)

![5-methyl-N-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5658798.png)
![(1S*,5R*)-6-[3-(3,5-dimethylisoxazol-4-yl)propanoyl]-3-(pyridin-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5658808.png)
![1-[2-(ethylamino)-2-oxoethyl]-N-(3'-methoxybiphenyl-3-yl)piperidine-2-carboxamide](/img/structure/B5658814.png)
![2-[(4S)-4-hydroxy-4-(methoxymethyl)-3,3-dimethyl-1-piperidinyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5658823.png)